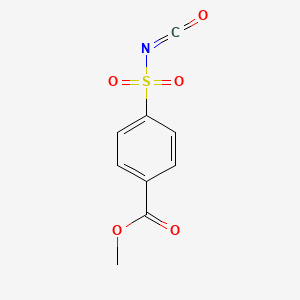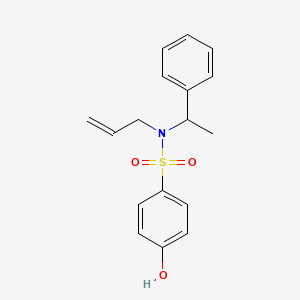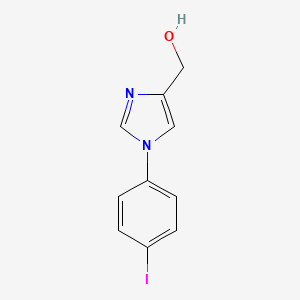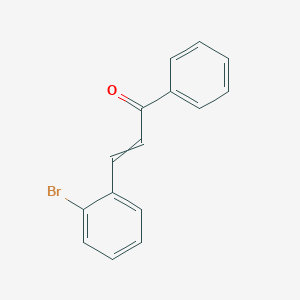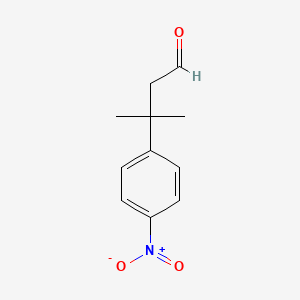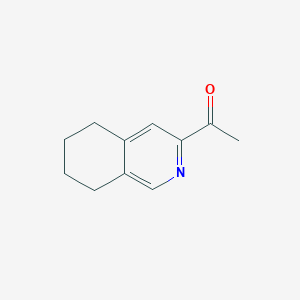
hydroxy(oxo)manganese;manganese
Vue d'ensemble
Description
hydroxy(oxo)manganese;manganese is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Analyse Des Réactions Chimiques
hydroxy(oxo)manganese;manganese undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
hydroxy(oxo)manganese;manganese has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it has potential applications in drug development and as a tool for studying biological processes. In medicine, it may be explored for its therapeutic potential. In industry, it can be used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of hydroxy(oxo)manganese;manganese involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
hydroxy(oxo)manganese;manganese can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, but this compound stands out due to its specific applications and effects.
Propriétés
Formule moléculaire |
H2Mn3O4 |
|---|---|
Poids moléculaire |
230.828 g/mol |
Nom IUPAC |
hydroxy(oxo)manganese;manganese |
InChI |
InChI=1S/3Mn.2H2O.2O/h;;;2*1H2;;/q;2*+1;;;;/p-2 |
Clé InChI |
AMWRITDGCCNYAT-UHFFFAOYSA-L |
SMILES canonique |
O[Mn]=O.O[Mn]=O.[Mn] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
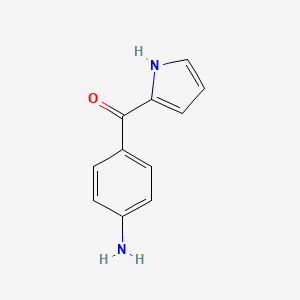
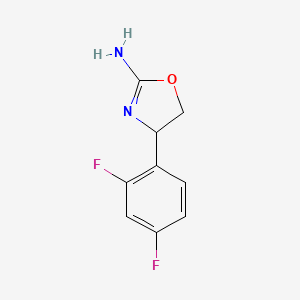
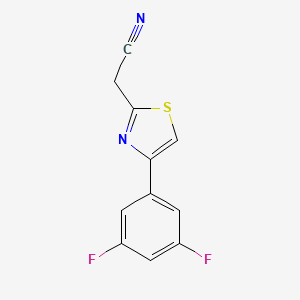
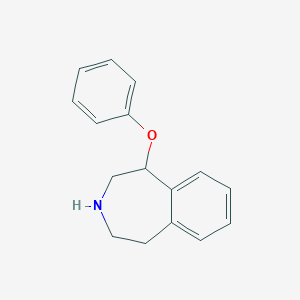
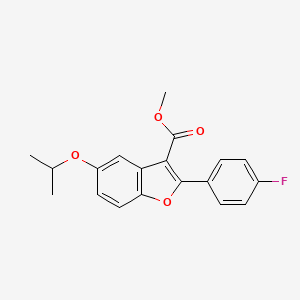
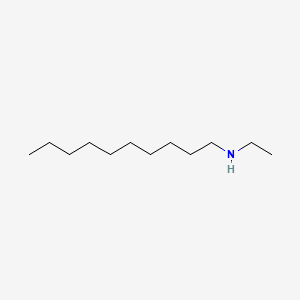
![2-Mercapto-3,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B8497813.png)
